4,7-Dichloroquinoline
Overview
Description
4,7-Dichloroquinoline is a two-ring heterocyclic compound with the chemical formula C9H5Cl2N. It is primarily used as a chemical intermediate in the synthesis of aminoquinoline antimalarial drugs, including amodiaquine, chloroquine, and hydroxychloroquine . This compound is known for its significant role in medicinal chemistry, particularly in the development of antimalarial agents.
Mechanism of Action
Target of Action
4,7-Dichloroquinoline is a two-ring heterocyclic compound used as a chemical intermediate to aminoquinoline antimalarial drugs including amodiaquine, chloroquine, and hydroxychloroquine . The primary targets of these drugs are the Plasmodium parasites, which are responsible for malaria. These parasites have a unique biochemical pathway involving heme detoxification, which is crucial for their survival .
Mode of Action
The mode of action of this compound, when used as an intermediate in antimalarial drugs, involves inhibiting heme detoxification within the Plasmodium food vacuole . This leads to the accumulation of toxic heme, resulting in parasite death . The chlorine atom in the 4-position in the pyridine ring of this compound is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . As a result, it can be replaced selectively to form derivatives at that position .
Biochemical Pathways
The affected biochemical pathway is the heme detoxification pathway within the Plasmodium parasites. Inhibition of this pathway leads to the accumulation of toxic heme, which is lethal to the parasites . This pathway is unique to the Plasmodium parasites, making it an effective target for antimalarial drugs.
Result of Action
The result of the action of this compound, when used as an intermediate in antimalarial drugs, is the death of the Plasmodium parasites. This is achieved by inhibiting the heme detoxification pathway within the parasites, leading to the accumulation of toxic heme .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4,7-Dichloroquinoline are primarily related to its role in the synthesis of antimalarial drugs . The specific enzymes, proteins, and other biomolecules it interacts with are not fully detailed in the available literature.
Molecular Mechanism
The molecular mechanism of this compound is not directly studied, but its derivatives like chloroquine exert their effects at the molecular level by inhibiting the action of heme-detoxifying enzyme heme polymerase, which is crucial for the survival of Plasmodium species that cause malaria .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not explicitly detailed in the available literature. Its derivatives like chloroquine have been extensively studied and show dose-dependent efficacy and toxicity .
Metabolic Pathways
The metabolic pathways involving this compound are not explicitly detailed in the available literature. Its derivatives like chloroquine are known to interfere with the metabolic pathways of the malaria parasite .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,7-Dichloroquinoline can be synthesized through several methods. One common route involves the condensation of 3-chloroaniline with the diethyl ester of oxaloacetic acid under mildly acidic conditions to form an imine. This imine is then cyclized to form the pyridine ring by heating in mineral oil. Subsequent hydrolysis and decarboxylation yield 4-hydroxy-7-chloroquinoline, which is then chlorinated using phosphoryl chloride to produce this compound .
Industrial Production Methods: In industrial settings, this compound is produced by hydrolyzing and adjusting the acidity of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester using a 10% sodium hydroxide solution. This process yields 4-hydroxy-7-chloroquinoline-3-carboxylic acid, which undergoes decarboxylation to produce 4-hydroxy-7-chloroquinoline. The final step involves chlorination with phosphorus oxychloride to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dichloroquinoline undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction. The chlorine atom in the 4-position of the pyridine ring is particularly reactive in nucleophilic aromatic substitution reactions .
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: This reaction typically involves primary amines as nucleophiles, leading to the formation of derivatives such as chloroquine.
Oxidation and Reduction: Specific conditions and reagents for these reactions depend on the desired products and the functional groups present in the molecule.
Major Products:
Chloroquine: Formed through nucleophilic aromatic substitution with primary amines.
Other Derivatives: Various derivatives can be synthesized depending on the nucleophiles and reaction conditions used.
Scientific Research Applications
4,7-Dichloroquinoline has a wide range of applications in scientific research:
Biology and Medicine: It is a key intermediate in the production of antimalarial drugs such as chloroquine and hydroxychloroquine. These drugs are used to treat malaria and autoimmune diseases like lupus and rheumatoid arthritis.
Industry: The compound is used in the synthesis of hybrid aminoquinoline-triazine derivatives with antimicrobial activity.
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug synthesized from 4,7-dichloroquinoline.
Hydroxychloroquine: Another antimalarial and autoimmune disease treatment derived from this compound.
Amodiaquine: An antimalarial drug with a similar structure and synthesis pathway.
Uniqueness: this compound is unique due to its specific reactivity in nucleophilic aromatic substitution reactions, particularly at the 4-position of the pyridine ring . This reactivity allows for the selective formation of various derivatives, making it a valuable intermediate in medicinal chemistry.
Properties
IUPAC Name |
4,7-dichloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEWMTXDBOQQKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052590 | |
Record name | 4,7-Dichloroquinoline | |
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URL | https://comptox.epa.gov/dashboard/DTXSID0052590 | |
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Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals; [Alfa Aesar MSDS] | |
Record name | 4,7-Dichloroquinoline | |
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Vapor Pressure |
0.00077 [mmHg] | |
Record name | 4,7-Dichloroquinoline | |
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CAS No. |
86-98-6 | |
Record name | 4,7-Dichloroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4,7-Dichloroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086986 | |
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Record name | 4,7-Dichloroquinoline | |
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Record name | Quinoline, 4,7-dichloro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4,7-Dichloroquinoline | |
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Record name | 4,7-dichloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.559 | |
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Record name | 4,7-DICHLOROQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z61O2HEQ2J | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 4,7-dichloroquinoline is C9H5Cl2N, and its molecular weight is 200.05 g/mol. [] [https://www.semanticscholar.org/paper/8b397ebc60b16c12d4341a723f75b074d939db98]
ANone: this compound can be characterized using various spectroscopic techniques, including: * Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule. [, , ] * Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C): Provides detailed information about the structure and connectivity of atoms within the molecule. [, , , , , , , ] * Mass spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound. [, , , ]
ANone: this compound can be synthesized from various starting materials, including:
* **m-Chloroaniline and ethyl ethoxymethylenemalonate:** This is a classical approach involving a Conrad-Limpach synthesis. [, ]* **4-Hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester:** This method involves hydrolysis, decarboxylation, and chlorination steps. [] [https://www.semanticscholar.org/paper/f8ccd328593e8b29e5f1e93663880fcfb51c4b46]* **[2-14C]-Malonic acid:** This approach is employed for synthesizing radiolabeled this compound ([quinoline-3-14C]-SSR97193) for research purposes. []
ANone: this compound participates in various reactions, with the chlorine atoms serving as sites for nucleophilic substitution reactions:
* **SNAr reactions:** These reactions allow the introduction of various nucleophiles, such as amines, thiols, and phenols, at the 4-position of the quinoline ring. [, , , , , , , ]* **Suzuki cross-coupling reactions:** These reactions enable the introduction of aryl or vinyl groups at the 4-position of the quinoline ring. [] [https://www.semanticscholar.org/paper/f2558dec8b344d5a3e9b154cfde7613d54bcd6c9]* **Halogen exchange reactions:** Treatment with sodium iodide under acidic conditions can selectively replace the chlorine at the 4-position with iodine. [] [https://www.semanticscholar.org/paper/7a415377186d1893e48ba9fa375c0ef2339006f8]
ANone: this compound is a crucial building block in the synthesis of:
* **Antimalarial drugs:** It serves as a key intermediate in synthesizing chloroquine, hydroxychloroquine, and amodiaquine, important drugs for treating malaria. [, , , , , , ]* **Other bioactive compounds:** Researchers utilize this compound to create diverse compounds with potential anticancer, antibacterial, antifungal, and antiparasitic properties. [, , , , , , , ]
ANone: Modifying the substituents on the quinoline ring, particularly at the 4-position, significantly influences the biological activity of this compound derivatives.
* **Antimalarial activity:** Studies on a series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols revealed that decreasing the size and electron-donating ability of phenyl ring substituents increased antimalarial potency in mice. []* **Anticancer activity:** Introducing specific pharmacophores, such as 1,4-naphthoquinone, 1,3,5-triazine, and morpholine, to the 7-chloroquinoline core has led to compounds with potential inhibitory activity against PI3K and AMPK in melanoma cells. []
ANone: Researchers employ a variety of analytical techniques to characterize and quantify this compound, including:
* **Spectroscopic methods:** IR, NMR (1H and 13C), and MS are routinely used for structural elucidation and purity assessment. [, , , , , , , ]* **Chromatographic techniques:** Thin-layer chromatography (TLC) monitors reactions, while high-performance liquid chromatography (HPLC) can quantify this compound and its derivatives in complex mixtures.* **Elemental analysis:** This technique confirms the elemental composition of the compound, ensuring its purity and identity.
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